1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. This structure is further substituted with an aminoethyl group and a pyrrolidinyl group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which can lead to the inhibition of cell proliferation .
Biochemical Pathways
These could include pathways related to cell proliferation, inflammation, and microbial growth .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . For instance, a Pfizer patent detailed the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form the desired triazole-fused pyrazine .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance the overall efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and pyrrolidinyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as polymers and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Shares a similar core structure but lacks the aminoethyl and pyrrolidinyl substitutions.
1,2,3-Triazolo[4,5-c]pyridazine: Another fused heterocyclic compound with different nitrogen positioning.
1,2,3-Triazolo[1,5-a]pyrazine: Contains a similar triazole-pyrazine fusion but with different substituents.
Uniqueness
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a pyrrolidinyl group on the pyrazolo[3,4-b]pyrazine core makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-[1-(2-aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(20)18-6-2-10(8-18)11-12-13(16-5-4-15-12)19(17-11)7-3-14/h4-5,10H,2-3,6-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQARIJCPHURQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=NN(C3=NC=CN=C23)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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